N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
“N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” is a complex organic compound. It contains a cyclohexyl group, a thiazolo[3,2-a]pyrimidin-3-yl group, and an acetamide group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolo[3,2-a]pyrimidin-3-yl core, followed by the attachment of the cyclohexyl and acetamide groups . The exact methods would depend on the specific reactions involved and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The thiazolo[3,2-a]pyrimidin-3-yl group would form a heterocyclic ring, with the cyclohexyl and acetamide groups attached at specific positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the thiazolo[3,2-a]pyrimidin-3-yl group could make it reactive towards certain nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Scientific Research Applications
Synthesis and Biological Activity
N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in the synthesis of various heterocyclic compounds with potential biological activities. Research efforts have been focused on exploring its versatility as a precursor for synthesizing a wide range of heterocyclic derivatives, demonstrating the compound's significant role in the development of new pharmaceuticals and materials with enhanced biological activities.
One notable application involves the synthesis of thiazole and bisthiazole derivatives, showcasing the compound's utility in generating structures with antimicrobial properties. For instance, the reaction of N-cyclohexyl-2-cyanoacetamide with phenyl isothiocyanates and sulfur led to the formation of thiazolidine and bisthiazolidine derivatives. This approach not only highlights the synthetic versatility of N-cyclohexyl-2-cyanoacetamide but also its potential in contributing to the development of new antimicrobial agents (Ali et al., 2010).
Moreover, the compound has been utilized in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, emphasizing its role in creating molecules with promising cytotoxic activities against various cancer cell lines. An efficient one-pot synthesis method has been developed for these derivatives, indicating the compound's contribution to streamlining synthetic routes towards biologically active molecules (Sekhar et al., 2020).
In addition to its antimicrobial and cytotoxic applications, this compound has been explored for its insecticidal potential. Synthesis of novel heterocycles incorporating thiadiazole moiety demonstrated the compound's effectiveness against the cotton leafworm, Spodoptera littoralis, showcasing its potential in developing new insecticidal compounds (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12(16-10-4-2-1-3-5-10)8-11-9-20-14-15-7-6-13(19)17(11)14/h6-7,10-11H,1-5,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQGIRWMULWFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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